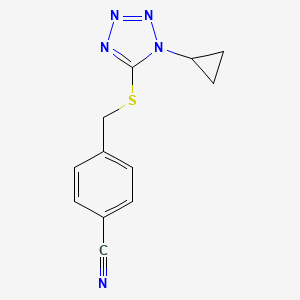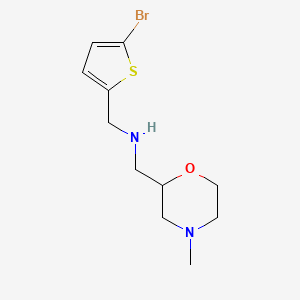
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a synthetic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a 4-hydroxycyclohexyl group to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating nicotinamide adenine dinucleotide (NAD) metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. The compound contains a nicotinamide group, which is a key component of NAD, a critical molecule involved in cellular energy production and signaling pathways. By modulating NAD metabolism, this compound may influence various cellular processes, including energy production, DNA repair, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-cyclohexylnicotinamide: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
5-Bromonicotinamide: Contains a bromine atom at the 5th position but lacks the cyclohexyl group.
Nicotinamide: The parent compound without any substitutions.
Uniqueness
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is unique due to the presence of both the bromine atom and the 4-hydroxycyclohexyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H15BrN2O2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17) |
InChI-Schlüssel |
WOCMZXRZGAPBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
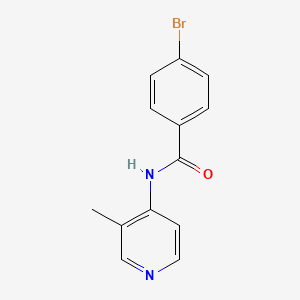


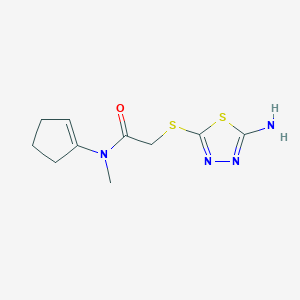
![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)

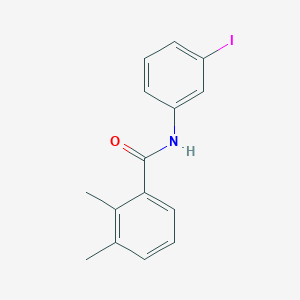
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
